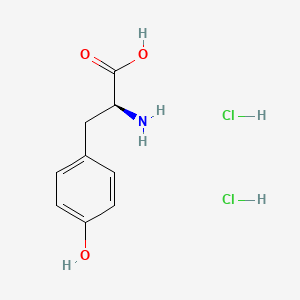
2'-Hydroxyacetophenone-d4 Oxime Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Hydroxyacetophenone-d4 Oxime Acetate is a deuterium-labeled derivative of 2’-Hydroxyacetophenone Oxime Acetate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. The deuterium labeling allows for the study of metabolic pathways and reaction mechanisms with enhanced precision due to the isotopic differences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime Acetate typically involves the following steps:
Deuterium Labeling: The starting material, 2’-Hydroxyacetophenone, is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxime Formation: The deuterium-labeled 2’-Hydroxyacetophenone is then reacted with hydroxylamine to form the oxime derivative.
Acetylation: The oxime derivative is acetylated using acetic anhydride to yield 2’-Hydroxyacetophenone-d4 Oxime Acetate.
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime Acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Utilizing deuterium gas or deuterated solvents to achieve high levels of deuterium incorporation.
Automated Reaction Systems: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2’-Hydroxyacetophenone-d4 Oxime Acetate is utilized in various scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Used in the development of new materials and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
類似化合物との比較
Similar Compounds
2’-Hydroxyacetophenone Oxime Acetate: The non-deuterated version of the compound.
2’-Hydroxyacetophenone: The parent compound without the oxime and acetate groups.
Acetophenone Oxime: A related compound with similar functional groups but lacking the hydroxy group.
Uniqueness
2’-Hydroxyacetophenone-d4 Oxime Acetate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for more precise tracking and analysis in metabolic and reaction studies, making it a valuable tool in scientific research.
特性
CAS番号 |
1346606-49-2 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
197.226 |
IUPAC名 |
[[(1E)-1-(2,3,4,5-tetradeuterio-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,11H,1-2H3/b9-7+/i3D,4D,5D,6D |
InChIキー |
RTDXLSGIBMMZTF-WVXIPMAHSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NOC(=O)C |
同義語 |
1-(2-Hydroxyphenyl)ethanone O-Acetyloxime-d4; NSC 631971-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)


![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)


